molecular formula C20H23Cl2N3O3S B2714985 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1330134-90-1

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2714985
CAS No.: 1330134-90-1
M. Wt: 456.38
InChI Key: OBPVDIMUQBJJKE-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminoethyl side chain and dual methoxy substituents. The benzothiazole core is known for its pharmacological relevance, including antimicrobial and kinase-inhibitory properties. The hydrochloride salt enhances solubility and bioavailability, making it suitable for preclinical studies.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(19(25)13-5-7-14(26-3)8-6-13)20-22-17-16(27-4)10-9-15(21)18(17)28-20;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPVDIMUQBJJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out using reagents such as thionyl chloride and methanol, respectively.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole intermediate with a dimethylaminoethyl halide under basic conditions.

    Formation of the Final Product: The final step involves the coupling of the benzothiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits potent anticancer properties. In vitro assays have shown significant inhibition of cell proliferation in various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (human lung carcinoma).

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

Case Study: A431 Cells
A study evaluated the effects of the compound on A431 cells using flow cytometry and ELISA methods. Results demonstrated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential applications in treating conditions characterized by inflammation alongside cancer.

In Vivo Models
Further investigations in mouse models indicated that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, highlighting its therapeutic potential in oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of key signaling pathways (AKT/ERK), crucial for cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2 from )

Key Differences and Similarities :

  • Core Structure : The target compound contains a benzothiazole ring, whereas Compound 2 features a benzodithiazine ring with two sulfur atoms and an additional oxygen (1,1-dioxo group). This difference impacts electronic properties and reactivity.
  • Substituents: Both compounds include chloro and methyl/methoxy groups. However, the target compound’s dimethylaminoethyl side chain is absent in Compound 2, which instead has a methylhydrazine group.
  • Synthesis : Compound 2 was synthesized in 93% yield via nucleophilic substitution, suggesting efficient methodologies that could parallel the synthesis of the target compound .

Physicochemical and Spectroscopic Data :

Property Target Compound (Hydrochloride) Compound 2
Molecular Weight* ~478.4 g/mol 291.8 g/mol
Functional Groups Benzothiazole, methoxy, dimethylamino Benzodithiazine, hydrazine, chloro
IR Peaks Not provided in evidence 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N)
Solubility Likely high (hydrochloride salt) Insoluble in water (neutral form)

*Molecular weight calculated based on formula.

Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Key Differences and Similarities :

  • Core Structure : The target compound’s benzothiazole contrasts with the simpler benzamide scaffold of this analog.
  • Functional Groups: Both compounds feature amide linkages, but the target compound includes a dimethylaminoethyl group, whereas the analog has a hydroxy-dimethylethyl group. The latter’s N,O-bidentate directing group is absent in the target compound, limiting its utility in metal-catalyzed C–H functionalization .
  • Applications : The benzamide analog is designed for synthetic chemistry applications, while the target compound’s benzothiazole core implies biological activity.

Research Implications and Limitations

  • Structural Insights : The benzothiazole core in the target compound may confer greater metabolic stability compared to benzodithiazine or simple benzamide analogs .
  • Data Gaps: Direct pharmacological or kinetic data for the target compound are absent in the provided evidence.
  • Synthetic Challenges: The dimethylaminoethyl side chain in the target compound may introduce steric hindrance, complicating synthesis compared to simpler analogs.

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound's chemical formula is C13H18ClN3OSC_{13}H_{18}ClN_3OS with a molecular weight of 299.82 g/mol. Its IUPAC name is N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. The structure features a benzothiazole moiety, which is known for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various human cancer cell lines. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects using the MTT assay. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell proliferation.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound IDCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

The compound 7e demonstrated the most potent anticancer activity across multiple cell lines, indicating a broad-spectrum efficacy against different cancer types .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with compound 7e led to significant apoptosis in HepG2 cells, with apoptotic rates increasing in a concentration-dependent manner.
    • Figure 1 : Apoptotic cell percentage after treatment with varying concentrations of compound 7e .
  • Cell Cycle Arrest : The compounds also appear to interfere with the cell cycle progression, although specific data on this mechanism for this compound needs further elucidation.

Case Studies and Research Findings

A study focused on novel benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their biological activities. The incorporation of dimethylamino groups and methoxy substituents enhanced the anticancer potency compared to other derivatives lacking these groups .

In another investigation, the synthesis and characterization of related compounds revealed that structural variations could lead to improved pharmacological profiles, suggesting that further optimization could yield even more effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction temperature, solvent polarity, and stoichiometry of reagents. For benzamide derivatives, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been effective in promoting amide bond formation . Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for purification, as demonstrated in analogous benzothiazole-based syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzothiazole C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the benzothiazole and dimethylaminoethyl moieties .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm . Stability studies under controlled humidity (desiccators) and temperature (4°C) are critical, as hygroscopic hydrochloride salts may degrade in humid environments .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for polar benzamide derivatives?

  • Methodological Answer : Solubility discrepancies often arise from crystallinity differences. Use polymorph screening (e.g., X-ray diffraction) to identify stable crystalline forms . Co-solvent systems (DMSO/water) or salt formation (e.g., hydrochloride salts) enhance aqueous solubility, as seen in structurally related benzothiazoles .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 7-chloro or 4-methoxy groups with electron-withdrawing/donating substituents (e.g., fluoro, nitro) to assess electronic effects .
  • Pharmacological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, fluorogenic substrates can quantify binding affinity changes induced by structural modifications .

Q. What computational methods predict metabolic stability or toxicity?

  • Methodological Answer :

  • In Silico Tools : Use QSAR models (e.g., ADMET Predictor™) to estimate metabolic pathways, focusing on demethylation of the methoxy groups or oxidation of the benzothiazole ring .
  • Docking Simulations : Molecular docking (AutoDock Vina) identifies potential off-target interactions, particularly with cytochrome P450 isoforms .

Q. How do researchers address conflicting bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic variability. Perform plasma protein binding assays and microsomal stability tests to correlate in vitro potency with in vivo exposure . For example, poor bioavailability due to high logP (>3) can be mitigated by prodrug strategies (e.g., phosphate ester derivatives) .

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